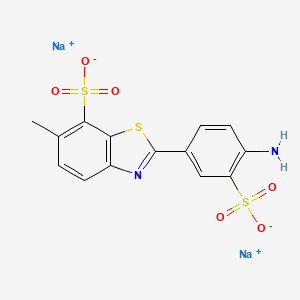
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is a synthetic organic compound known for its vibrant magenta color. It is commonly used as a dye in various applications, including histology and microbiology. The compound is a sodium sulfonate derivative of fuchsine, which is widely utilized in staining techniques to differentiate between different tissue types and cellular components .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate typically involves the sulfonation of fuchsine. The process includes the following steps:
Sulfonation: Fuchsine is treated with sulfuric acid to introduce sulfonate groups into the molecule.
Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the sulfonation and neutralization steps .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzothiazole compounds .
Aplicaciones Científicas De Investigación
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques to differentiate between different types of cells and tissues.
Medicine: Utilized in diagnostic tests and as a marker in various assays.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to bind to specific cellular components. In histological staining, it binds to proteins and nucleic acids, allowing for the visualization of cellular structures under a microscope. The sulfonate groups enhance its solubility in water, making it an effective dye for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Acid Fuchsin: Another sulfonated derivative of fuchsine, used in similar staining applications.
New Fuchsin: A related compound with slightly different staining properties.
Pararosaniline: A similar dye used in microbiology and histology.
Uniqueness
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is unique due to its specific sulfonation pattern, which provides distinct staining characteristics and solubility properties compared to other similar compounds .
Propiedades
Número CAS |
52044-08-3 |
|---|---|
Fórmula molecular |
C14H10N2Na2O6S3 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
disodium;2-(4-amino-3-sulfonatophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O6S3.2Na/c1-7-2-5-10-12(13(7)25(20,21)22)23-14(16-10)8-3-4-9(15)11(6-8)24(17,18)19;;/h2-6H,15H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
Clave InChI |
HBJCVQUBNWAIAA-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


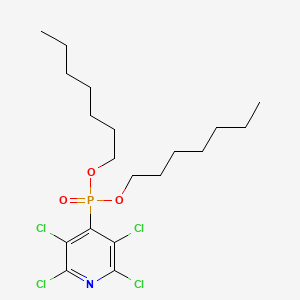


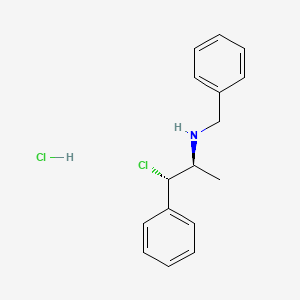
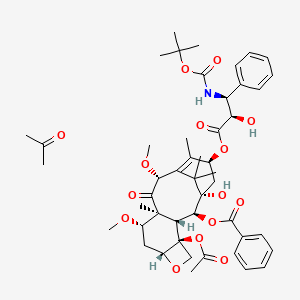
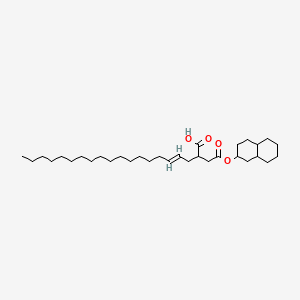

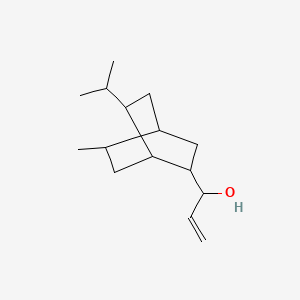
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
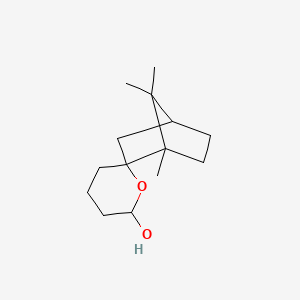
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
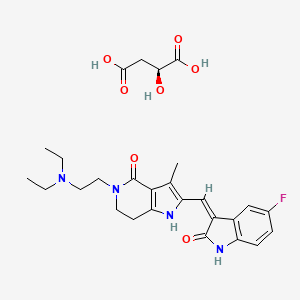
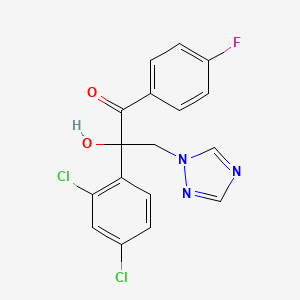
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
